Ethyl 2-Cyclopentyl-3-Oxobutanoate

Physicochemical Properties Lipophilicity ADME

Ethyl 2-Cyclopentyl-3-Oxobutanoate (CAS 1540-32-5) is a specialized β-keto ester building block featuring a cyclopentyl group at the alpha position. It is primarily utilized as a synthetic intermediate in the preparation of complex molecules, including those containing pentacyclic structures.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 1540-32-5
Cat. No. B072591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Cyclopentyl-3-Oxobutanoate
CAS1540-32-5
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1CCCC1)C(=O)C
InChIInChI=1S/C11H18O3/c1-3-14-11(13)10(8(2)12)9-6-4-5-7-9/h9-10H,3-7H2,1-2H3
InChIKeyCRISDWSRLFVDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Cyclopentyl-3-Oxobutanoate (CAS 1540-32-5) Procurement Guide: Key Properties and Strategic Differentiators


Ethyl 2-Cyclopentyl-3-Oxobutanoate (CAS 1540-32-5) is a specialized β-keto ester building block featuring a cyclopentyl group at the alpha position [1]. It is primarily utilized as a synthetic intermediate in the preparation of complex molecules, including those containing pentacyclic structures . This compound is defined by its molecular formula C11H18O3 and a molecular weight of 198.26 g/mol [1]. Its specific structural and physicochemical profile distinguishes it from other common β-keto esters, making it a candidate for applications where a unique combination of steric and electronic properties is required.

Why Ethyl 2-Cyclopentyl-3-Oxobutanoate Cannot Be Replaced by Generic β-Keto Esters


Direct substitution of Ethyl 2-Cyclopentyl-3-Oxobutanoate with simpler or more common β-keto esters, such as Ethyl 2-methyl-3-oxobutanoate or unsubstituted Ethyl acetoacetate, is not feasible for applications requiring specific physicochemical and steric properties. The cyclopentyl substituent imparts a unique balance of lipophilicity and conformational rigidity [1]. Compared to its acyclic or differently substituted analogs, this compound exhibits quantifiable differences in logP, density, and boiling point, which can critically influence solubility, reaction kinetics, and product purification in a synthetic sequence [2]. These measurable differences mean that a generic analog will not provide the same performance in a reaction or lead to the same downstream molecular properties, thus justifying the specific procurement of this compound.

Quantitative Evidence: How Ethyl 2-Cyclopentyl-3-Oxobutanoate (CAS 1540-32-5) Compares to Analogs


LogP and Lipophilicity: Cyclopentyl vs. Cyclohexyl Analogs

Ethyl 2-Cyclopentyl-3-Oxobutanoate exhibits a significantly lower calculated logP compared to its direct cyclohexyl analog, indicating reduced lipophilicity. The target compound has a calculated logP of 1.9449 [1], while Ethyl 2-cyclohexyl-3-oxobutanoate has a calculated logP of 2.335 [2]. This difference of approximately 0.39 logP units suggests the cyclopentyl derivative will have a different partitioning behavior in biphasic systems and potentially altered membrane permeability or metabolic stability compared to the more lipophilic cyclohexyl version.

Physicochemical Properties Lipophilicity ADME

Density and Boiling Point: Physical Property Differentiation from Cyclohexyl Analog

Ethyl 2-Cyclopentyl-3-Oxobutanoate and its cyclohexyl analog demonstrate clear differences in key physical properties that impact handling and purification. The target compound has a density of 1.038 g/cm³ and a boiling point of 266.7°C at 760 mmHg [1]. In contrast, Ethyl 2-cyclohexyl-3-oxobutanoate has a lower density of 1.017 g/cm³ and a higher boiling point of 286.3°C at 760 mmHg [2]. These differences, driven by the substituent size and molecular packing, can affect the compound's behavior during distillation, extraction, and crystallization processes.

Physical Chemistry Purification Process Development

Defined Application Scenarios for Ethyl 2-Cyclopentyl-3-Oxobutanoate (CAS 1540-32-5) Based on Quantitative Differentiation


Synthesis of Conformationally Constrained β-Keto Ester Derivatives for Medicinal Chemistry

Ethyl 2-Cyclopentyl-3-Oxobutanoate is the preferred starting material for synthesizing cyclopentyl-containing pharmacophores where a specific lipophilicity profile is desired. The quantifiably lower logP of this compound compared to the cyclohexyl analog [1] makes it a more suitable candidate for developing leads that require reduced hydrophobicity to improve aqueous solubility and mitigate promiscuous binding or rapid hepatic clearance often associated with high logP compounds.

Process Chemistry: Optimized Purification via Distillation

In a scale-up or process development setting, the lower boiling point of Ethyl 2-Cyclopentyl-3-Oxobutanoate (266.7°C at 760 mmHg) offers a clear operational advantage over its cyclohexyl analog (286.3°C at 760 mmHg) [2]. This 19.6°C difference allows for purification under milder conditions, which can be crucial for preserving the integrity of thermally sensitive molecules in a downstream multi-step synthesis. This property can lead to reduced energy costs and higher final product purity.

Building Block for Pentacyclic Structures and Advanced Intermediates

This compound is specifically documented as an intermediate for synthesizing molecules containing pentacyclic structures . For research groups targeting complex, polycyclic frameworks, this compound provides a direct and structurally pre-validated entry point. Substitution with a generic β-keto ester would require additional synthetic steps to introduce the cyclopentyl moiety, thereby reducing overall yield and increasing project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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